5-Methyl-2-(2-tolyl)hexanoic Acid-d4
Description
5-Methyl-2-(2-tolyl)hexanoic Acid-d4 is a deuterated analog of 5-methyl-2-(2-tolyl)hexanoic acid, where four hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in analytical chemistry, particularly as an internal standard in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) due to its near-identical physicochemical properties to the non-deuterated form, allowing precise quantification while avoiding signal overlap . Structurally, it features a hexanoic acid backbone substituted with a 2-tolyl (2-methylphenyl) group at the second carbon and a methyl group at the fifth carbon. Its molecular formula is C₁₄H₁₄D₄O₂, with a molecular weight of approximately 238.33 g/mol (vs. 234.29 g/mol for the non-deuterated form).
Properties
Molecular Formula |
C₁₄H₁₆D₄O₂ |
|---|---|
Molecular Weight |
224.33 |
Synonyms |
2-Methyl-α-(3-methylbutyl)benzeneacetic Acid-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Variations
Ethyl 5-Methyl-2-(1-methylethyl)-3-oxohexanoate (CAS 1902-03-0)
- Molecular Formula : C₁₂H₂₀O₃
- Structure : Contains a 5-methyl group, a 2-isopropyl substituent, and a 3-oxo (ketone) group. The carboxylic acid is esterified to an ethyl group.
- Properties : Higher lipophilicity (logP ~3.2) compared to the acid form due to the ester. Used as a synthetic intermediate in organic chemistry .
- Key Difference : The ester and ketone functionalities alter reactivity (e.g., susceptibility to hydrolysis) and applications (e.g., flavor chemistry vs. analytical standards).
6-[5-(Benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]hexanoic Acid (CAS 1164558-49-9)
- Molecular Formula : C₁₇H₁₇N₃O₃S₂
- Structure: A hexanoic acid conjugated with a benzimidazole-thiazole heterocyclic system.
- Properties : Increased molecular weight (375.5 g/mol) and complexity. The aromatic and heterocyclic moieties enhance binding affinity in biological systems, making it relevant in drug discovery .
Methyl-5-oxo-3-(aryl-substituted)hexanoate Derivatives
- General Formula : C₁₄H₁₆O₃ (varies by aryl group)
- Structure: Features a 5-oxo group and aryl substituents at the third carbon. Synthesized via esterification of 5-oxo-3-(aryl-substituted)hexanoic acids .
- Properties: The ketone group increases polarity compared to 5-methyl-2-(2-tolyl)hexanoic Acid-d4. Applications include intermediates in antidiabetic or anti-inflammatory agent synthesis.
Physicochemical and Application Comparisons
Table 1: Comparative Analysis of Hexanoic Acid Derivatives
Key Findings :
- Deuterated vs. Non-deuterated: The deuterated form exhibits negligible differences in chromatography retention times but distinct MS fragmentation patterns, critical for avoiding matrix interference .
- Biological Activity: Hexanoic acid derivatives with aromatic substituents (e.g., 2-tolyl) show enhanced bioactivity compared to aliphatic analogs. For example, hexanoic acid in wines contributes to flavor at thresholds of 0.42 mg/L, but excess amounts impart rancidity .
- Reactivity : Esters (e.g., ethyl derivatives) are more volatile and hydrolytically unstable than carboxylic acids, influencing their roles in industrial vs. laboratory settings .
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